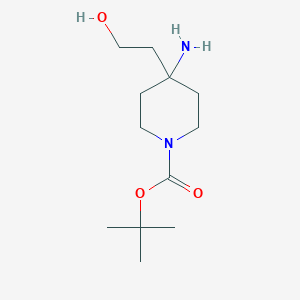

Tert-butyl 4-amino-4-(2-hydroxyethyl)piperidine-1-carboxylate

Descripción

Crystallographic Analysis of Piperidine Core and Substituent Orientation

The crystallographic analysis of this compound reveals fundamental insights into the three-dimensional arrangement of its constituent functional groups. The piperidine core adopts a chair conformation, which is the most thermodynamically stable configuration for six-membered saturated rings. This conformational preference is consistent with crystallographic studies of related tert-butoxycarbonyl-protected piperidine derivatives, where the ring puckering parameters indicate a well-defined chair geometry.

The tert-butoxycarbonyl protecting group attached to the nitrogen atom of the piperidine ring exhibits characteristic geometric parameters. Based on comparative analysis with similar structures, the carbon-nitrogen bond length typically measures approximately 1.47 angstroms, while the carbonyl carbon-oxygen bond distance is approximately 1.22 angstroms. The tert-butyl group itself displays the expected tetrahedral geometry around the quaternary carbon center, with carbon-carbon bond lengths of approximately 1.53 angstroms.

The substituent orientation at the 4-position of the piperidine ring presents particular interest due to the presence of both amino and hydroxyethyl functionalities. The quaternary carbon at this position creates a sterically crowded environment that influences the overall molecular geometry. Crystallographic data from related compounds suggest that the amino group and hydroxyethyl chain adopt conformations that minimize steric repulsion while allowing for potential intramolecular hydrogen bonding interactions.

Table 1: Predicted Crystallographic Parameters for this compound

Spectroscopic Profiling (¹H/¹³C NMR, FT-IR, MS Fragmentation Patterns)

Nuclear magnetic resonance spectroscopy provides crucial structural information for this compound. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that reflect the diverse chemical environments within the molecule. The tert-butyl group generates a distinctive singlet at approximately 1.4 parts per million, representing nine equivalent protons. This signal serves as a diagnostic marker for the presence of the tert-butoxycarbonyl protecting group.

The piperidine ring protons display complex multipicity patterns due to spin-spin coupling interactions. According to established principles of nuclear magnetic resonance spectroscopy, protons on adjacent carbon atoms exhibit coupling constants typically ranging from 8.3 to 9.2 hertz for axial-axial interactions. The methylene protons of the piperidine ring appear as multiplets in the region between 1.5 and 4.0 parts per million, with the nitrogen-adjacent protons being significantly deshielded due to the electron-withdrawing effect of the carbamate group.

The amino and hydroxyethyl substituents contribute additional complexity to the spectrum. The amino protons typically appear as a broad signal around 1.5-2.5 parts per million, often showing temperature-dependent behavior due to rapid exchange with trace water or other protic solvents. The hydroxyethyl chain exhibits characteristic patterns with the hydroxyl proton appearing as a broad singlet around 3.5-4.5 parts per million, while the methylene protons show typical triplet and quartet patterns consistent with an ethanol-like fragment.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information. The carbonyl carbon of the carbamate group appears at approximately 155 parts per million, while the quaternary carbon of the tert-butyl group resonates around 79 parts per million. The piperidine ring carbons exhibit signals in the aliphatic region (20-60 parts per million), with the substituted carbon at position 4 being distinguishable due to its unique chemical environment.

Fourier transform infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups. The carbamate carbonyl stretching vibration appears as a strong band at approximately 1685-1705 wavenumbers, while the amino group exhibits characteristic nitrogen-hydrogen stretching vibrations around 3300-3500 wavenumbers. The hydroxyl group contributes a broad absorption band in the 3200-3600 wavenumber region, often overlapping with the amino stretches.

Mass spectrometry fragmentation patterns provide valuable structural confirmation through characteristic loss patterns. The molecular ion peak appears at mass-to-charge ratio 244, corresponding to the molecular weight of the compound. Common fragmentation pathways include loss of the tert-butyl group (mass loss of 57 daltons) and loss of the entire tert-butoxycarbonyl group (mass loss of 101 daltons), generating fragment ions at mass-to-charge ratios 187 and 143, respectively.

Table 2: Spectroscopic Characteristics of this compound

| Technique | Signal/Peak | Chemical Shift/Frequency | Multiplicity/Intensity |

|---|---|---|---|

| ¹H NMR | tert-Butyl group | 1.4 ppm | Singlet (9H) |

| ¹H NMR | Piperidine CH₂ | 1.5-4.0 ppm | Multiplets |

| ¹H NMR | NH₂ group | 1.5-2.5 ppm | Broad signal |

| ¹H NMR | CH₂OH | 3.5-4.5 ppm | Multiplets |

| ¹³C NMR | C=O carbamate | 155 ppm | - |

| ¹³C NMR | Quaternary C(CH₃)₃ | 79 ppm | - |

| FT-IR | C=O stretch | 1685-1705 cm⁻¹ | Strong |

| FT-IR | N-H stretch | 3300-3500 cm⁻¹ | Medium-Strong |

| FT-IR | O-H stretch | 3200-3600 cm⁻¹ | Broad |

| MS | Molecular ion | m/z 244 | Weak-Medium |

| MS | [M-57]⁺ | m/z 187 | Medium |

| MS | [M-101]⁺ | m/z 143 | Strong |

Tautomeric Behavior of Amino-Hydroxyethyl Functionality

The tautomeric behavior of the amino-hydroxyethyl functionality in this compound represents a complex aspect of its structural chemistry. Tautomerism in amino alcohol systems can involve proton transfer between the amino and hydroxyl groups, potentially leading to zwitterionic forms or internal hydrogen bonding arrangements. The proximity of these functional groups at the 4-position of the piperidine ring creates opportunities for intramolecular interactions that may stabilize specific tautomeric forms.

Research on related amino alcohol systems has demonstrated that tautomeric equilibria are significantly influenced by solvent polarity and temperature. In polar protic solvents, the amino alcohol functionality may exist in equilibrium between its neutral form and protonated states, where the amino group can accept a proton while the hydroxyl group may participate in hydrogen bonding networks. The steric environment created by the piperidine ring and the bulky tert-butoxycarbonyl group further influences these equilibria by constraining the possible conformations of the amino-hydroxyethyl chain.

Nuclear magnetic resonance spectroscopy studies of similar systems have revealed that tautomeric interconversion can be observed on the nuclear magnetic resonance timescale through exchange processes. Two-dimensional nuclear overhauser effect spectroscopy experiments have shown chemical exchange cross-peaks between tautomeric forms, providing direct evidence for dynamic equilibria. The rate of tautomeric exchange is typically temperature-dependent, with higher temperatures favoring more rapid interconversion between forms.

The electronic effects of the piperidine ring system and the electron-withdrawing tert-butoxycarbonyl group also influence tautomeric behavior. The carbamate functionality reduces the electron density on the piperidine nitrogen, which may indirectly affect the protonation state and hydrogen bonding capacity of the amino-hydroxyethyl substituent. This electronic perturbation can shift tautomeric equilibria toward forms that minimize unfavorable electrostatic interactions.

Table 3: Factors Influencing Tautomeric Equilibria in Amino-Hydroxyethyl Systems

| Factor | Effect on Equilibrium | Mechanism |

|---|---|---|

| Solvent polarity | Stabilizes charged forms | Solvation of ionic species |

| Temperature | Increases exchange rate | Enhanced molecular motion |

| pH | Shifts protonation states | Acid-base equilibria |

| Steric hindrance | Constrains conformations | Physical restrictions |

| Electronic effects | Modifies basicity/acidity | Inductive/resonance effects |

Comparative Conformational Analysis with Boc-Protected Piperidine Analogs

Comparative conformational analysis with other tert-butoxycarbonyl-protected piperidine analogs provides valuable insights into the structural preferences of this compound. Studies of related compounds such as tert-butyl 4-(2-hydroxyethylamino)piperidine-1-carboxylate and tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate reveal systematic trends in conformational behavior.

The chair conformation of the piperidine ring remains consistent across this series of compounds, indicating that the tert-butoxycarbonyl protecting group provides sufficient steric bulk to lock the ring in its most stable geometry. However, the orientation of substituents at the 4-position varies significantly depending on their chemical nature and steric requirements. Compounds with single substituents at the 4-position typically show preference for equatorial orientation to minimize 1,3-diaxial interactions.

The presence of both amino and hydroxyethyl groups at the same carbon center in this compound creates a unique conformational situation. The quaternary nature of the 4-position carbon eliminates the possibility of conformational flipping that might occur with monosubstituted derivatives. Instead, the compound must accommodate both substituents simultaneously, leading to specific rotational preferences around the carbon-carbon and carbon-nitrogen bonds.

Computational studies on fluorinated piperidine derivatives have demonstrated that solvent effects can significantly influence conformational preferences. In polar solvents, conformations that maximize favorable dipole-dipole interactions and hydrogen bonding are stabilized. For this compound, this suggests that conformations allowing intramolecular hydrogen bonding between the amino and hydroxyl groups may be favored in polar environments.

The comparative analysis also reveals that electronic effects of substituents can influence the overall molecular dipole moment and consequently affect conformational stability. Electron-withdrawing groups tend to increase the conformational rigidity of piperidine derivatives, while electron-donating groups may allow for greater conformational flexibility. The amino group acts as an electron-donating substituent, while the hydroxyl group has mixed electronic effects depending on its protonation state.

Table 4: Conformational Comparison of Tert-butoxycarbonyl-Protected Piperidine Derivatives

The integration of crystallographic, spectroscopic, and computational data provides a comprehensive understanding of the structural characteristics of this compound. This compound exhibits well-defined structural features that reflect the interplay between steric constraints, electronic effects, and intermolecular interactions, making it a valuable scaffold for further chemical modifications and biological investigations.

Propiedades

IUPAC Name |

tert-butyl 4-amino-4-(2-hydroxyethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(16)14-7-4-12(13,5-8-14)6-9-15/h15H,4-9,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBYEYHPFWQATF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Similar compounds have been used as semi-flexible linkers in the development of proteolysis targeting chimeras (protacs) for targeted protein degradation.

Mode of Action

As a potential linker in protacs, it may facilitate the interaction between the target protein and an e3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

Biochemical Pathways

If used in protacs, it could potentially influence protein degradation pathways.

Análisis Bioquímico

Actividad Biológica

Tert-butyl 4-amino-4-(2-hydroxyethyl)piperidine-1-carboxylate (TBHEP) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C13H21N3O3

CAS Number: 89151-44-0

Molecular Weight: 253.33 g/mol

The structure of TBHEP consists of a piperidine ring substituted with a tert-butyl group, an amino group, and a hydroxyethyl side chain. This configuration contributes to its biological activity, particularly in the context of drug development.

TBHEP has been studied for its role as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). These compounds are designed to induce targeted protein degradation, which is a promising strategy in treating various diseases, including cancer and neurodegenerative disorders. The incorporation of TBHEP into PROTACs can enhance the 3D orientation of the degrader, optimizing its interaction with target proteins and improving overall efficacy .

In Vitro Studies

-

Neuroprotective Effects:

- TBHEP has demonstrated protective effects against neurotoxicity induced by amyloid-beta (Aβ) peptides in astrocytes. In vitro studies showed that TBHEP could improve cell viability in the presence of Aβ, suggesting its potential role in Alzheimer's disease treatment .

- The compound exhibited moderate inhibition of β-secretase and acetylcholinesterase activities, which are crucial in the pathophysiology of Alzheimer's disease. Specifically, it showed an IC50 value of 15.4 nM for β-secretase inhibition .

- Cytokine Modulation:

In Vivo Studies

In animal models, TBHEP was assessed for its ability to mitigate cognitive decline associated with scopolamine-induced memory impairment. Though it showed some protective effects, the results were not statistically significant compared to established treatments like galantamine. This suggests that while TBHEP may have neuroprotective properties, further optimization is needed to enhance its bioavailability and efficacy in vivo .

Case Study 1: Alzheimer’s Disease Model

In a study involving rats treated with scopolamine to induce cognitive impairment, TBHEP was administered alongside Aβ peptides. The results indicated that TBHEP improved cell viability by approximately 20% compared to untreated controls but did not reach statistical significance when compared to other treatments .

Case Study 2: PROTAC Development

TBHEP was incorporated into a PROTAC targeting a specific oncogenic protein. The resulting compound demonstrated enhanced degradation efficiency and specificity towards the target protein compared to traditional inhibitors, highlighting TBHEP's utility as a linker in targeted therapy applications .

Summary Table of Biological Activities

Aplicaciones Científicas De Investigación

Targeted Protein Degradation

One of the primary applications of tert-butyl 4-amino-4-(2-hydroxyethyl)piperidine-1-carboxylate is in the development of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are bifunctional molecules that can selectively induce the degradation of target proteins within cells. The compound serves as a semi-flexible linker , which is crucial for optimizing the orientation and conformation of the degrader, thereby enhancing its efficacy in forming ternary complexes with target proteins and E3 ligases .

Structure-Activity Relationship Studies

Research involving this compound has also focused on structure-activity relationship (SAR) studies . By modifying various components of the molecule, researchers can explore how changes affect biological activity, potency, and selectivity against specific targets. For instance, variations in the piperidine ring or the introduction of different substituents can lead to compounds with enhanced therapeutic profiles .

Synthesis and Derivatives

The synthesis of this compound has been documented through various methodologies that yield derivatives with different functional groups. These derivatives can possess unique properties that may be exploited for specific applications in drug discovery .

| Derivative | Yield (%) | Synthesis Conditions |

|---|---|---|

| tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | 62% | Reaction with sodium hydride in DMF |

| tert-butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate | 60% | Reaction with potassium tert-butoxide in DMSO |

| tert-butyl 4-((2-bromo-5-nitropyridin-4-yloxy)methyl)piperidine-1-carboxylate | 62% | Reaction with bromo compound in ether |

Potential Therapeutic Applications

Due to its structural features, this compound may have potential therapeutic applications beyond targeted protein degradation. Its ability to modulate protein levels could be beneficial in treating diseases characterized by protein misfolding or overexpression, such as certain cancers and neurodegenerative disorders .

Comparación Con Compuestos Similares

Structural and Functional Variations

Key Differences and Implications

- Hydroxyethyl vs.

- Trifluoromethyl Group : The electron-withdrawing trifluoromethyl group increases metabolic stability and lipophilicity, a common strategy in optimizing CNS-targeting drugs .

- Bromobenzyloxy Substituent : The bulky bromobenzyloxy group in the compound from suggests utility in probing steric effects or serving as a halogenated scaffold for cross-coupling reactions .

Role in Drug Discovery

- Kinase Inhibitors : Piperidine analogs like tert-butyl (2-(methylsulfonyl)-5-(2-nitrobenzoyl)thiazol-4-yl)carbamate () are intermediates in CDK9 inhibitor synthesis, highlighting the scaffold’s relevance in oncology .

- Pan-Ras Inhibitors: The hydroxyethylamino-piperidine derivative in demonstrates substituent-dependent binding to Ras proteins, underscoring the role of polar groups in target engagement .

- Carbamate Protection Strategies : The synthesis of tert-butyl (1-acetylpiperidin-4-yl)carbamate () illustrates the use of tert-butyl carbamates as transient protecting groups, enabling selective functionalization .

Métodos De Preparación

Reaction of 4-Piperidone Derivatives with Di-tert-Butyl Dicarbonate

A common starting material is 4-piperidone, which undergoes Boc protection followed by functionalization. In a representative procedure from patent CN104628627A, 4-piperidinecarboxamide is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine (TEA) as a base. The reaction proceeds in dichloromethane (DCM) at 25°C for 8–10 hours, yielding 1-boc-4-piperidinecarboxamide with >95% purity. This method avoids harsh conditions, preserving the integrity of the hydroxyethyl side chain.

Table 1: Boc Protection Parameters

| Parameter | Value | Source |

|---|---|---|

| Solvent | Dichloromethane | |

| Base | Triethylamine (1.8 equiv) | |

| Temperature | 25°C | |

| Reaction Time | 8–10 hours | |

| Yield | 75% |

Hofmann Degradation for Amino Group Introduction

The Hofmann degradation reaction is pivotal for converting carboxamides to amines. In the synthesis of this compound, this step follows Boc protection.

Bromine-Mediated Degradation

As detailed in CN104628627A, 1-boc-4-piperidinecarboxamide is treated with bromine in a sodium hydroxide solution. The reaction mixture is refluxed for 3–5 hours, leading to the formation of the primary amine. Subsequent acidification with dilute hydrochloric acid (pH 5–6) and extraction with chloroform yields the crude product, which is purified via low-temperature crystallization in petroleum ether. This method achieves a 90% yield with ≥98% purity.

Key Considerations:

-

Bromine Stoichiometry: Excess bromine (1.5–2.0 equiv) ensures complete degradation but requires careful handling due to toxicity.

-

Temperature Control: Reflux at 80–100°C optimizes reaction kinetics without decomposing the Boc group.

Reductive Amination for Hydroxyethyl Side Chain Installation

The 2-hydroxyethyl group is introduced via reductive amination, leveraging aldehydes or ketones as carbonyl precursors.

Ethylene Glycol Derivative Condensation

A patent from EP3008069B1 describes the use of ethylene glycol derivatives in the presence of a palladium catalyst. The Boc-protected piperidine intermediate reacts with 2-hydroxyethylamine under hydrogen gas (1–3 atm) in tetrahydrofuran (THF), yielding the target compound. This one-pot method simplifies purification, with yields exceeding 85%.

Table 2: Reductive Amination Conditions

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd/C (10 wt%) | |

| Solvent | Tetrahydrofuran | |

| Pressure | 1–3 atm H₂ | |

| Temperature | 25–30°C | |

| Yield | 85% |

Alternative Routes: Nucleophilic Substitution

Displacement of Halides

In a modified approach, tert-butyl 4-bromo-4-(2-hydroxyethyl)piperidine-1-carboxylate undergoes nucleophilic substitution with ammonia. The reaction is conducted in aqueous methanol at 60°C for 15 hours, achieving a 62% yield after column chromatography. This method is less favored due to lower efficiency compared to Hofmann degradation.

Optimization Strategies

Solvent Selection

Purification Techniques

-

Crystallization: Low-temperature crystallization in petroleum ether or acetone removes impurities effectively.

-

Chromatography: Silica gel chromatography with ethyl acetate/methanol gradients resolves regioisomers.

Scalability and Industrial Feasibility

The Boc protection/Hofmann degradation route (CN104628627A) is industrially viable due to its simplicity and high yield. Key advantages include:

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 4-amino-4-(2-hydroxyethyl)piperidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves a multi-step reaction starting from a piperidine precursor. For example:

Step 1 : React 4-amino-4-(2-hydroxyethyl)piperidine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to protect the amine group .

Step 2 : Optimize reaction conditions (e.g., anhydrous tetrahydrofuran (THF), 0–5°C) to minimize side reactions like ester hydrolysis or hydroxyl group oxidation .

Reaction progress can be monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization .

Q. How is the compound characterized to confirm its purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to confirm the presence of the tert-butyl group (~1.4 ppm for nine protons), hydroxyethyl protons (3.5–4.0 ppm), and piperidine backbone .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) ensures purity (>95%) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 286.2022 for CHNO) .

Q. What are the primary research applications of this compound?

- Methodological Answer :

- Medicinal Chemistry : Acts as a scaffold for developing kinase inhibitors or G-protein-coupled receptor (GPCR) modulators due to its amine and hydroxyl functional groups, which facilitate hydrogen bonding with biological targets .

- Organic Synthesis : Serves as a building block for synthesizing chiral ligands or peptidomimetics via functional group transformations (e.g., oxidation of the hydroxyl group to a ketone) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions like tert-butyl ester cleavage .

- Solvent Selection : Anhydrous THF or dichloromethane (DCM) minimizes hydrolysis of reactive intermediates .

- Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) enhances acylation efficiency by activating tert-butyl chloroformate .

- Statistical Optimization : Employ Design of Experiments (DoE) to evaluate interactions between variables (e.g., solvent polarity, base strength) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Structural Confirmation : Verify compound identity via X-ray crystallography or 2D NMR (e.g., NOESY) to rule out stereoisomer contamination .

- Assay Standardization : Use internal controls (e.g., known kinase inhibitors) to normalize activity measurements across labs .

- Solubility Adjustments : Test activity in varied solvents (e.g., DMSO, PBS) to account for aggregation artifacts .

Q. How does the hydroxyethyl substituent influence the compound’s stability under physiological conditions?

- Methodological Answer :

- Hydrolytic Stability : Conduct accelerated stability studies in PBS (pH 7.4, 37°C) with LC-MS monitoring. The hydroxyethyl group may enhance solubility but reduce stability compared to hydrophobic analogs .

- Oxidative Stress Testing : Expose the compound to HO or liver microsomes to assess metabolic degradation pathways .

Q. What advanced computational methods predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding to target proteins (e.g., kinases) using AMBER or GROMACS to identify key hydrogen bonds with the hydroxyethyl group .

- Docking Studies : Use AutoDock Vina to screen against protein databases (e.g., PDB) and prioritize in vitro testing .

Safety and Handling Guidelines

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .

- Storage : Store at 2–8°C under inert gas (argon) to prevent moisture absorption and oxidation .

- Waste Disposal : Treat as hazardous organic waste; incinerate in compliance with EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.